![molecular formula C17H12FN3O3S B2388094 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 946202-69-3](/img/structure/B2388094.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, an isoxazole ring, a furan ring, and a benzo[d]thiazole ring with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it may have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group might be involved in reactions with acids or bases, while the isoxazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water .Scientific Research Applications
Antitumor Activity
Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. These compounds have shown potent cytotoxicity in vitro, particularly against human breast cancer cell lines. The synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has been explored, highlighting their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001).
Antimicrobial Activity
The synthesis of novel compounds derived from benzothiazoles and furan has also been directed towards evaluating their antimicrobial potential. These compounds have been tested against a variety of microbial strains, including bacteria and fungi, demonstrating good to moderate activity. This suggests their potential use in developing new antimicrobial agents (Anuse et al., 2019).
Antiviral Activity
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus, with systematic structure-activity relationship (SAR) studies indicating significant anti-influenza activity. This highlights the potential of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A virus (Yongshi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to better understand its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if it were being developed as a drug .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c1-10-7-14(20-24-10)16(22)21(9-12-3-2-6-23-12)17-19-13-5-4-11(18)8-15(13)25-17/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOVOGOHAVNDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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